3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
Description
Contextual Significance of Imidazole-containing Amines in Chemical and Biological Research
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govnih.gov This structural motif is a cornerstone in medicinal chemistry and is integral to numerous biological molecules. lifechemicals.comchemijournal.com Its presence in the amino acid histidine, the hormone histamine (B1213489), and as a component of the purine (B94841) nucleus in DNA underscores its fundamental biological importance. nih.govlifechemicals.com The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with a wide array of biological targets such as enzymes and receptors. nih.gov
Consequently, imidazole-containing compounds, particularly those featuring amine functionalities, have been extensively investigated and developed as therapeutic agents. This class of molecules exhibits a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. nih.govnih.gov The imidazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a versatile framework capable of providing ligands for multiple types of biological targets. nih.gov Its derivatives are found in numerous commercialized drugs, demonstrating its therapeutic value. lifechemicals.com The amine group often enhances the molecule's solubility and provides a key point for interaction or further chemical modification, making imidazole-containing amines highly valuable building blocks in the synthesis of new potential drugs. nih.govmyskinrecipes.com
Overview of Key Research Domains and Methodological Approaches Pertaining to 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
Despite the broad significance of its chemical class, research specifically focused on this compound is exceptionally limited. The compound is characterized by a 1-ethyl-1H-imidazole ring connected at its 5-position to a three-carbon propan-1-amine chain. vulcanchem.com The ethyl group at the N1 position is a notable feature, as it stabilizes the ring's electronic structure by preventing the tautomerism seen in unsubstituted imidazoles. vulcanchem.com
The primary research domain for a molecule of this structure would logically be medicinal chemistry and organic synthesis. myskinrecipes.com However, a review of scientific literature and chemical databases reveals a lack of published studies detailing its synthesis, properties, or biological activity. Its fundamental physicochemical properties, such as boiling point and density, remain unreported, which points to a significant lack of experimental characterization. vulcanchem.com
Methodological approaches to its study would begin with its chemical synthesis. A plausible laboratory-scale synthesis could involve a multi-step process. vulcanchem.com One hypothetical route includes the initial formation of the 1-ethylimidazole (B1293685) ring, potentially via a method like the Debus-Radziszewski reaction, which uses glyoxal, an aldehyde, and ammonia. chemijournal.comvulcanchem.comwikipedia.org Following the creation of the core heterocycle, subsequent steps would focus on introducing the propanamine side-chain at the 5-position. This could be achieved through reactions such as Vilsmeier-Haack formylation, followed by a Wittig reaction to extend the carbon chain, and finally, reduction of a nitrile to the primary amine. vulcanchem.com
| Property | Value |
|---|---|
| CAS Number | 1000523-76-1 vulcanchem.com |
| Molecular Formula | C₈H₁₅N₃ vulcanchem.com |
| Molecular Weight | 153.22 g/mol vulcanchem.com |
| Boiling Point | Not reported vulcanchem.com |
| Density | Not reported vulcanchem.com |
Identification of Current Research Gaps and Prospective Avenues for Advanced Study of this compound
The most significant research gap concerning this compound is the near-total absence of empirical data. The compound exists primarily in chemical catalogs, but its synthesis and characterization have not been detailed in peer-reviewed literature. This lack of foundational knowledge prevents any further exploration of its potential applications.
Prospective avenues for future research are therefore clear and fundamental. The first critical step is the development and validation of a reliable synthesis protocol, such as the hypothetical route described previously. Successful synthesis would need to be followed by comprehensive characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its molecular structure and purity.
Once the compound can be reliably synthesized and characterized, its physicochemical properties (e.g., melting point, boiling point, solubility, pKa) should be experimentally determined. Following this, the molecule would be a candidate for biological screening. Given the wide range of activities of related imidazole amines, initial studies could investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent. nih.gov These investigations would help to determine if this compound holds any of the therapeutic promise suggested by its chemical structure and class.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-2-11-7-10-6-8(11)4-3-5-9/h6-7H,2-5,9H2,1H3 |
InChI Key |
PMCPGMBTSRQNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CCCN |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine
Established Synthetic Routes and Optimization Techniques for the Preparation of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
The synthesis of this compound can be approached through multi-step sequences that construct the imidazole (B134444) core and subsequently elaborate the C5-position side chain. While a single, standardized industrial synthesis is not extensively documented in publicly available literature, established organic chemistry principles allow for the construction of several plausible and efficient routes. A common strategy involves the initial formation of the N-ethylated imidazole ring, followed by the introduction and modification of the three-carbon aminoalkyl chain at the C5 position.
One of the most logical synthetic pathways leverages the Vilsmeier-Haack reaction for C5-formylation of a pre-formed 1-ethylimidazole (B1293685) ring. chemistrysteps.comjk-sci.commychemblog.comorganic-chemistry.orgwikipedia.org This intermediate aldehyde then serves as a versatile handle for chain extension. The subsequent steps typically involve a condensation reaction to add the remaining two carbons of the propyl chain, followed by reduction to the desired primary amine.
A hypothetical, yet chemically sound, synthetic route is detailed below:
Synthesis of 1-ethylimidazole: This precursor can be prepared via several methods, including the alkylation of imidazole with an ethyl halide or by a de novo ring synthesis using ethylamine, glyoxal, and a formaldehyde (B43269) source.
Formylation: 1-ethylimidazole undergoes electrophilic substitution, preferentially at the C5 position, using the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to yield 1-ethyl-1H-imidazole-5-carbaldehyde. vulcanchem.com
Chain Elongation: The aldehyde is then subjected to a chain extension reaction. A Knoevenagel condensation or a Wittig-type reaction with a reagent like cyanomethylphosphonate can introduce a two-carbon unit with a functional group suitable for reduction. tandfonline.com For instance, reaction with acetonitrile (B52724) in the presence of a strong base would yield 3-(1-ethyl-1H-imidazol-5-yl)acrylonitrile.
Reduction: The final step involves the complete reduction of both the carbon-carbon double bond and the nitrile group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is effective for this transformation, yielding the target this compound. tandfonline.comgoogle.com
Optimization of this route would focus on reaction conditions for each step, including solvent choice, temperature, and catalyst loading, to maximize yields and minimize byproduct formation. For example, the reduction step must be carefully controlled to ensure complete saturation of both the alkene and nitrile functionalities without affecting the imidazole ring.
Table 1: Overview of a Plausible Synthetic Route
| Step | Reaction Type | Reactants | Product | Key Considerations |
|---|---|---|---|---|
| 1 | N-Alkylation/Ring Formation | Imidazole, Ethyl Halide or Ethylamine, Glyoxal | 1-ethylimidazole | Regioselectivity of alkylation; purification from starting materials. |
| 2 | Vilsmeier-Haack Formylation | 1-ethylimidazole, POCl₃, DMF | 1-ethyl-1H-imidazole-5-carbaldehyde | Control of reaction temperature to avoid side reactions. jk-sci.com |
| 3 | Wittig/Knoevenagel Reaction | Aldehyde intermediate, Acetonitrile or Cyanomethylphosphonate | 3-(1-ethyl-1H-imidazol-5-yl)acrylonitrile | Choice of base and solvent to optimize yield and stereoselectivity (E/Z isomers). masterorganicchemistry.com |
| 4 | Catalytic Hydrogenation | Acrylonitrile (B1666552) intermediate, H₂, Catalyst (e.g., Raney Ni, Pd/C) | This compound | High pressure/temperature may be required; catalyst selection is crucial for complete reduction. google.com |
Synthesis of Key Precursors and Isolation of Intermediates in the Formation of this compound
The successful synthesis of the target compound relies on the efficient preparation and purification of several key precursors and intermediates.
Key Precursors:
1-ethylimidazole: This is the foundational building block. Its synthesis via direct alkylation of imidazole can sometimes lead to a mixture of 1,4- and 1,5-disubstituted products upon further reaction, making a regioselective de novo synthesis an attractive alternative for ensuring the correct isomer is formed.
Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF): These reagents combine to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion, which is the active formylating agent. mychemblog.com
Isolation of Intermediates:
1-ethyl-1H-imidazole-5-carbaldehyde: This aldehyde is a stable, crystalline solid that can be isolated and purified by standard techniques such as recrystallization or column chromatography. Its purity is crucial for the success of the subsequent chain-elongation step.
3-(1-ethyl-1H-imidazol-5-yl)acrylonitrile: As the product of the condensation step, this unsaturated nitrile is an important intermediate. It can be isolated to be characterized and purified before the final reduction. The presence of both cis and trans isomers is possible and may require chromatographic separation if a specific isomer is desired, although this is often unnecessary as both will reduce to the same final product. tandfonline.com
3-(1-ethyl-1H-imidazol-5-yl)propanenitrile: In a two-stage reduction, the double bond of the acrylonitrile intermediate may be reduced first, allowing for the isolation of the saturated nitrile. This compound could be a precursor for other derivatives as well as being the penultimate intermediate for the target amine.
The isolation and characterization of these intermediates at each stage (e.g., using NMR, IR spectroscopy, and mass spectrometry) are vital for confirming the reaction progress and ensuring the final product's identity and purity.
Strategies for Functionalization and Chemical Derivatization of the Imidazole and Amine Moieties in this compound and its Analogues
The structure of this compound offers two primary sites for chemical modification: the primary amine of the propyl side chain and the imidazole ring itself. These moieties allow for the creation of a diverse library of analogues for various applications, such as medicinal chemistry research. mychemblog.com
Derivatization of the Amine Moiety: The primary amino group is a versatile nucleophile and can undergo a wide range of chemical transformations:
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields corresponding amides. nih.gov
Alkylation: The amine can be mono- or di-alkylated through reactions with alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. acs.org
Derivatization of the Imidazole Moiety: The 1,5-disubstituted imidazole ring presents further opportunities for functionalization:
N-3 Position: The lone pair on the N-3 nitrogen atom makes it nucleophilic and basic. It can be alkylated with alkyl halides to form quaternary imidazolium (B1220033) salts. researchgate.net
C-2 and C-4 Positions: These carbon atoms are susceptible to electrophilic attack, although they are less reactive than the C-5 position in a 1-substituted imidazole. Metallation with strong bases followed by quenching with an electrophile can introduce substituents at these positions.
Table 2: Functionalization Strategies
| Moiety | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Amine | Acylation | R-COCl, (RCO)₂O | Amide |
| Reductive Amination | R'R''C=O, NaBH₃CN | Secondary/Tertiary Amine | |
| Sulfonylation | R-SO₂Cl | Sulfonamide | |
| Urea Formation | R-N=C=O | Urea | |
| Imidazole | N-Alkylation | R-X (Alkyl Halide) | Imidazolium Salt |
| C-Metallation/Substitution | 1. BuLi 2. Electrophile (E+) | Substituted Imidazole (at C2/C4) |
Considerations for Stereoselective Synthesis of Enantiopure this compound and its Derivatives (if applicable)
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. vulcanchem.com However, the introduction of a substituent at the α- or β-positions of the propyl chain would create one or more stereocenters, making stereoselective synthesis a critical consideration for accessing enantiomerically pure derivatives.
For example, a derivative such as 1-(1-ethyl-1H-imidazol-5-yl)butan-2-amine would be chiral. The biological activity of such chiral analogues, particularly in the context of histamine (B1213489) receptor ligands, is often highly dependent on the absolute configuration of the stereocenters. nih.gov
Strategies for preparing enantiopure derivatives include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the side chain.
Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions, such as the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the amine. Asymmetric hydrogenation of a suitable enamine precursor is another viable route.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor to direct a stereoselective reaction, followed by its removal.
Chiral Resolution: Synthesizing the derivative as a racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) followed by fractional crystallization. nih.govresearchgate.net
The choice of method depends on the specific target molecule, scalability, and the availability of suitable chiral catalysts or starting materials. For instance, the synthesis of the potent and stereospecific histamine H3 receptor agonist (αR,βS)-α,β-dimethylhistamine underscores the necessity of precise stereochemical control to achieve desired biological outcomes. nih.gov
Advanced Structural Elucidation and Conformational Analysis of 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine
Spectroscopic Characterization Beyond Basic Identification: In-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman Analysis for Structural Insights of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
While specific experimental spectra for this compound are not available in the cited literature, a detailed prediction of its spectroscopic features can be derived from the analysis of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below. These predictions are based on the known ranges for alkyl amines, ethyl groups, and substituted imidazoles. rsc.orgwhiterose.ac.uk
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-2 (Im) | ~7.5 | s | 1H | Proton on C-2 of the imidazole (B134444) ring, typically the most downfield ring proton. |
| H-4 (Im) | ~6.8 | s | 1H | Proton on C-4 of the imidazole ring. |
| -CH₂- (Ethyl) | ~4.0 | q | 2H | Methylene (B1212753) protons of the ethyl group, adjacent to the imidazole nitrogen, deshielded. |
| -CH₂- (Propyl, α to Im) | ~2.6 | t | 2H | Methylene protons of the propyl chain adjacent to the imidazole ring. |
| -CH₂- (Propyl, β to Im) | ~1.9 | p | 2H | Methylene protons in the middle of the propyl chain. |
| -CH₂- (Propyl, γ to Im) | ~2.8 | t | 2H | Methylene protons adjacent to the primary amine. |
| -NH₂ | ~1.5 (variable) | br s | 2H | Primary amine protons, broad signal, chemical shift is concentration and solvent dependent. |
| -CH₃ (Ethyl) | ~1.4 | t | 3H | Methyl protons of the ethyl group. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 (Im) | ~137 | Imidazole ring carbon between the two nitrogens. |
| C-5 (Im) | ~135 | Imidazole ring carbon attached to the propyl chain. |
| C-4 (Im) | ~120 | Imidazole ring carbon adjacent to the N-ethyl group. |
| -CH₂- (Ethyl) | ~45 | Methylene carbon of the ethyl group. |
| -CH₂- (Propyl, γ to Im) | ~41 | Methylene carbon adjacent to the primary amine. |
| -CH₂- (Propyl, α to Im) | ~29 | Methylene carbon adjacent to the imidazole ring. |
| -CH₂- (Propyl, β to Im) | ~25 | Central methylene carbon of the propyl chain. |
| -CH₃ (Ethyl) | ~15 | Methyl carbon of the ethyl group. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides crucial information about the functional groups present in a molecule. The expected IR and Raman active vibrational modes for this compound are summarized below, based on characteristic frequencies for primary amines, alkyl chains, and imidazole rings. researchgate.netdocbrown.infoiitm.ac.innih.gov
Predicted Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) | Functional Group |
| 3400-3300 | N-H Symmetric & Asymmetric Stretch | Medium | Weak | Primary Amine (-NH₂) |
| 3150-3100 | C-H Stretch (Aromatic) | Medium-Weak | Medium | Imidazole Ring |
| 2960-2850 | C-H Stretch (Aliphatic) | Strong | Strong | Ethyl and Propyl Chains |
| 1650-1580 | N-H Scissoring/Deformation | Medium | Weak | Primary Amine (-NH₂) |
| 1570-1450 | C=N and C=C Ring Stretch | Medium-Strong | Medium-Strong | Imidazole Ring |
| 1470-1440 | C-H Bending (Aliphatic) | Medium | Medium | Ethyl and Propyl Chains |
| 1220-1020 | C-N Stretch | Medium | Weak | Propylamine Moiety |
| ~840 | C-H Out-of-plane Bend | Strong | Weak | Substituted Imidazole Ring |
The primary amine group is expected to show two characteristic N-H stretching bands ("twin peaks") in the 3400-3300 cm⁻¹ region of the IR spectrum. docbrown.info The C-H stretching vibrations of the ethyl and propyl groups will dominate the 2960-2850 cm⁻¹ region in both IR and Raman spectra. The imidazole ring vibrations, particularly the C=N and C=C stretching modes, will appear in the fingerprint region between 1570 and 1450 cm⁻¹. researchgate.netnih.gov
X-ray Crystallography and Single-Crystal Diffraction Studies for Determining the Solid-State Conformation of this compound and its Derivatives
No single-crystal X-ray diffraction data has been published for this compound itself. However, the Cambridge Structural Database (CSD) contains structures of several derivatives that feature the core 3-(1H-imidazol-1-yl)propyl moiety. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net Analysis of these structures allows for a robust prediction of the likely solid-state conformation, bond lengths, and intermolecular interactions of the target compound.
For instance, the crystal structure of Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals key conformational features of the propyl-imidazole linker. nih.gov In many of these derivatives, the propyl chain adopts a staggered or gauche conformation rather than a fully extended anti-periplanar arrangement, often to facilitate efficient crystal packing and hydrogen bonding. mdpi.comresearchgate.net
Probable Solid-State Structural Parameters (Inferred from Analogs)
| Parameter | Expected Value/Feature | Rationale and Comparative Data |
| Imidazole Ring | Planar | The aromatic imidazole ring is inherently planar. |
| Propyl Chain Conformation | Likely staggered or gauche | The N(Im)-C-C-C and C-C-C-N torsion angles in related structures often deviate from 180° to optimize packing. For example, in 3-(1H-Imidazol-1-yl)propanenitrile, the N1-C4-C5-C6 torsion angle is -65.43°. researchgate.net |
| Hydrogen Bonding | Strong N-H···N interactions | The primary amine (-NH₂) is an excellent hydrogen bond donor, while the N-3 atom of the imidazole ring is an effective acceptor. This would likely lead to the formation of chains or networks in the solid state. mdpi.comnih.gov |
| C-N Bond Lengths (Aliphatic) | ~1.47 Å | Typical single bond length for C-N in alkyl amines. |
| C-N Bond Lengths (Ring) | ~1.33 - 1.38 Å | Characteristic bond lengths within the imidazole ring, indicating aromatic character. |
In the solid state, it is highly probable that the primary amine group of one molecule would form a strong intermolecular hydrogen bond with the un-substituted nitrogen (N-3) of the imidazole ring of a neighboring molecule. This interaction would be a dominant factor in the crystal packing arrangement.
Conformational Landscape and Dynamic Behavior of this compound in Solution and Solid State
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the ethyl and propyl chains.
Propyl Chain Flexibility: The three single bonds of the propyl linker (Im-Cα, Cα-Cβ, Cβ-Cγ) are sources of significant conformational freedom. In solution, the molecule would exist as a dynamic equilibrium of multiple conformers. Studies on similar alkyl-imidazole derivatives show that while there is free rotation, certain staggered conformations are energetically preferred to minimize steric hindrance. nih.govarxiv.org The flexibility of the alkyl group can significantly influence the physical properties and intermolecular interactions of the molecule. arxiv.org
Ethyl Group Rotation: The ethyl group attached to N-1 of the imidazole ring also possesses rotational freedom around the N-C bond. This rotation affects the steric environment around the imidazole ring.
Solid State vs. Solution: In the solid state, the molecule would be locked into a single, low-energy conformation dictated by the forces of crystal packing and hydrogen bonding, as discussed in the previous section. researchgate.net In contrast, in solution, the molecule would rapidly interconvert between various conformations, and the observed spectroscopic properties (e.g., NMR spectra) would represent a time-average of this ensemble. Computational studies on related imidazole derivatives have been used to map these potential energy surfaces and identify the lowest energy conformers. nih.govresearchgate.net
Quantum Chemical Calculations for Structural Validation and Electronic Properties of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting and validating the structural and electronic properties of molecules where experimental data is scarce. nih.govnih.gov Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to study imidazole derivatives. nih.govresearchgate.net
Structural Validation: A DFT optimization of the geometry of this compound would yield the lowest energy conformation in the gas phase. The resulting bond lengths and angles could then be compared with the inferred crystallographic data from its derivatives. Furthermore, theoretical vibrational frequencies can be calculated and compared to the expected IR and Raman bands to aid in spectral assignment. researchgate.netresearchgate.net Similarly, theoretical NMR chemical shifts can be computed using methods like GIAO (Gauge-Including Atomic Orbital) to validate the predicted spectra. researchgate.net
Electronic Properties: DFT calculations provide deep insights into the electronic nature of the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.
Predicted Electronic Properties from DFT (Based on Analogous Systems)
| Property | Predicted Characteristic | Significance |
| HOMO | Localized on the imidazole ring and amine nitrogen | The HOMO represents the ability to donate an electron. Its localization indicates the most nucleophilic and electron-rich regions of the molecule. |
| LUMO | Distributed across the imidazole ring system | The LUMO represents the ability to accept an electron, indicating the most electrophilic regions. |
| HOMO-LUMO Gap (ΔE) | ~4-5 eV | The energy gap is an indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. DFT studies on similar imidazole derivatives report gaps in this range. researchgate.net |
| Dipole Moment | Moderate to High | The presence of polar C-N and N-H bonds and the asymmetric nature of the molecule would result in a significant permanent dipole moment. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around N-3 of imidazole and the amine N; Positive potential (blue) around amine N-H protons and imidazole C-H protons | The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions. researchgate.netresearchgate.net |
These computational analyses provide a robust theoretical framework for understanding the structure and reactivity of this compound, complementing the predictive analysis based on experimental data from its analogs.
Computational Chemistry and Molecular Modeling of 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can elucidate fundamental properties that govern a molecule's behavior. For this compound, these calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govespublisher.com
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net
Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). researchgate.netniscpr.res.in For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the primary amine, indicating these as primary sites for electrophilic attack or hydrogen bonding. niscpr.res.in Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer and delocalization within the molecular system. niscpr.res.in
Table 1: Predicted Electronic Properties of this compound via DFT Note: The values below are representative examples based on DFT studies of similar imidazole-containing molecules and are for illustrative purposes.
| Calculated Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Predicts high chemical stability researchgate.net |
| Dipole Moment | 3.2 D | Measures molecular polarity |
| MESP Negative Region | Around N1, N3, and NH₂ | Potential sites for electrophilic attack niscpr.res.in |
| MESP Positive Region | Around amine protons | Potential sites for nucleophilic attack niscpr.res.in |
Molecular Dynamics Simulations to Explore the Conformational Space and Solvent Interactions of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. ajchem-a.comnih.gov
For this compound, MD simulations can explore its vast conformational space. The flexibility of the ethyl and propanamine side chains allows the molecule to adopt numerous spatial arrangements (conformers). MD simulations, often employing force fields like CHARMM or AMBER, can map the potential energy surface to identify low-energy, stable conformations that are most likely to exist under specific conditions (e.g., in aqueous solution). ajchem-a.com
These simulations are also critical for understanding how the molecule interacts with solvent molecules. In an aqueous environment, water molecules would form hydrogen bonds with the nitrogen atoms of the imidazole ring and the primary amine group. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. mdpi.com This provides insight into the hydration shell surrounding the molecule and its solubility characteristics. The stability of the ligand-solvent system can be assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. ajchem-a.com
Table 2: Typical Parameters and Outputs of an MD Simulation for this compound
| Simulation Parameter/Output | Typical Specification/Result | Purpose |
| Force Field | CHARMM36, GROMOS | Defines the potential energy of the system ajchem-a.com |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment |
| Simulation Time | 100 ns | Duration to observe molecular motion and reach equilibrium ajchem-a.com |
| Temperature/Pressure | 300 K, 1 atm | Simulates physiological conditions |
| Key Output: RMSD | Plot vs. Time | Assesses the structural stability of the molecule during simulation |
| Key Output: RDF | g(r) for N-H···O | Quantifies hydrogen bonding with water molecules mdpi.com |
| Key Output: SASA | Solvent-Accessible Surface Area | Measures the exposure of the molecule to the solvent |
Ligand-Target Interaction Prediction and Molecular Docking Studies Involving this compound and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
For this compound and its analogues, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The process involves placing the flexible ligand into the active site of a rigid or flexible receptor and using a scoring function to estimate the binding energy. Imidazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like carbonic anhydrases, kinases, and farnesyltransferase. nih.govnih.govnih.gov
Docking simulations would likely predict that the imidazole ring and the protonated primary amine of this compound are key pharmacophoric features. These groups can form crucial interactions such as hydrogen bonds, salt bridges, and pi-stacking with amino acid residues in the target's binding pocket. nih.gov The results of docking studies, including the predicted binding energy (often expressed as a docking score) and the specific intermolecular interactions, are vital for understanding the molecule's potential biological activity and for guiding the rational design of more potent analogues. researchgate.net
Table 3: Representative Molecular Docking Results for an Imidazole Analogue Note: The following data is a hypothetical example illustrating typical docking results against a protein kinase target, based on studies of similar compounds.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
| Compound Analogue 1 | EGFR Kinase | -8.5 | Hydrogen bond with Met793; Pi-cation with Lys745 |
| Compound Analogue 2 | VEGFR2 Kinase | -7.9 | Hydrogen bonds with Cys919 and Asp1046 |
| This compound | EGFR Kinase (Hypothetical) | -6.2 | Hydrogen bond from amine to Asp855; Imidazole N interaction with backbone carbonyl |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Derivatives in Preclinical Contexts
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com By identifying the key physicochemical properties (molecular descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govresearchgate.net
To develop a QSAR model for a series of derivatives related to this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. For each compound in the series, a wide range of molecular descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., Balaban index) properties. researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or more complex non-linear methods like Artificial Neural Networks (ANN), are then used to build a model that links these descriptors to the observed activity. nih.govbrieflands.com The resulting QSAR equation can highlight which properties are most important for activity. For instance, a model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position enhance the inhibitory activity of the compounds. These models must be rigorously validated to ensure their predictive power for new chemical entities. researchgate.net
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | Dipole Moment | Charge distribution and polarity |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability researchgate.net |
| Topological | Balaban Index (J) | Molecular size, shape, and branching researchgate.net |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Preclinical Biological Activity and Mechanistic Investigations of 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine Excluding Clinical Data
In Vitro Receptor Binding and Ligand Affinity Studies of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine and its Analogues
Specific in vitro receptor binding and ligand affinity data for this compound are not available in the reviewed literature. The imidazole (B134444) ring is a key structural feature of histamine (B1213489), and many imidazole-containing compounds are known to interact with histamine receptors. nih.gov This structural similarity suggests that this compound could potentially interact with such receptors.
Supporting this hypothesis, a structural analog, (1R)-1-(1H-imidazol-5-yl)propan-1-amine, has been noted to exhibit stereoselective binding to histamine receptors, with a reported 10-fold higher affinity than its racemic mixture. vulcanchem.com However, without direct experimental data for this compound, its receptor binding profile remains uncharacterized. No data tables on its binding affinities (e.g., Ki, IC50) at various receptors can be provided.
Enzymatic Inhibition or Activation Profiling of this compound in Cell-Free and In Vitro Systems
There is no specific information available from the conducted searches regarding the enzymatic inhibition or activation profile of this compound in cell-free or in vitro systems. The primary amine functionality and the imidazole ring are structures that can interact with various enzymes, but no studies have been published detailing such interactions for this specific compound.
Cellular Assays and Signaling Pathway Modulation by this compound in Cultured Cell Lines
No studies detailing the effects of this compound in cellular assays were identified. Consequently, there is no information on its ability to modulate signaling pathways, its impact on second messenger systems, or its effects on cellular processes such as proliferation, apoptosis, or secretion in any cultured cell lines.
Identification and Validation of Molecular Targets for this compound's Biological Effects
The molecular targets of this compound have not been identified or validated in the scientific literature. Based on the activity of a structural analog, histamine receptors are a potential area for investigation. vulcanchem.com However, this remains speculative without direct experimental evidence such as target-based screening, affinity chromatography, or genetic interaction studies.
Pharmacological Characterization of this compound in Ex Vivo Tissue Preparations
No data from pharmacological studies using ex vivo tissue preparations for this compound were found. Such experiments, which often involve isolated organs or tissues to measure functional responses like muscle contraction or neurotransmitter release, have not been reported for this compound.
Preclinical In Vivo Pharmacodynamics and Mechanistic Explorations of this compound in Animal Models
There are no published preclinical in vivo pharmacodynamic studies for this compound in any animal models. Therefore, its mechanism of action, target engagement, and physiological effects in a living organism have not been investigated or reported.
Metabolism and Pharmacokinetics of 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine Preclinical/in Vitro
In Vitro Metabolic Stability and Metabolite Identification of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine Using Subcellular Fractions and Isolated Cells (e.g., hepatic microsomes, hepatocytes)
To investigate the metabolic stability of this compound, in vitro assays using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey, and human) would be conducted. nih.govresearchgate.netspringernature.com These experiments would determine the rate at which the compound is metabolized, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net
Metabolite identification would involve incubating the compound with these biological matrices and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govfrontiersin.org This would allow for the structural elucidation of potential metabolites formed through various biotransformation reactions.
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound
| Species | Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
| Dog | Liver Microsomes | Data Not Available | Data Not Available |
| Monkey | Liver Microsomes | Data Not Available | Data Not Available |
| Human | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Hepatocytes | Data Not Available | Data Not Available |
| Human | Hepatocytes | Data Not Available | Data Not Available |
Enzyme Kinetics of Cytochrome P450 and Other Metabolic Pathways Involved in this compound Biotransformation
Once the primary metabolic pathways are identified, further studies would be necessary to pinpoint the specific enzymes responsible for the biotransformation of this compound. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs and xenobiotics. nih.gov
Reaction phenotyping studies using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would help identify the key CYP isoforms involved in its metabolism. nih.gov Chemical inhibitors of specific CYP enzymes could also be used in liver microsome incubations to confirm these findings. researchgate.net
Preclinical In Vivo Absorption, Distribution, and Excretion (ADE) Studies of this compound in Animal Models (Excluding human ADME data)
Preclinical in vivo studies in animal models such as rats or dogs are crucial for understanding the absorption, distribution, and excretion (ADE) of a compound. researchgate.netmdpi.com Following administration of this compound, blood and tissue samples would be collected at various time points to determine its concentration and pharmacokinetic parameters.
Key parameters that would be evaluated include bioavailability, volume of distribution, clearance, and elimination half-life. nih.gov Excretion studies would involve the collection of urine and feces to determine the primary routes of elimination of the parent compound and its metabolites. researchgate.netmdpi.com
Table 2: Hypothetical Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (%) | Data Not Available |
| Volume of Distribution (L/kg) | Data Not Available |
| Clearance (mL/min/kg) | Data Not Available |
| Elimination Half-Life (h) | Data Not Available |
| Major Route of Excretion | Data Not Available |
Investigation of Potential Drug-Drug Interactions Mediated by this compound (e.g., enzyme inhibition/induction)
It would also be important to assess the potential of this compound to cause drug-drug interactions. This is often evaluated by examining its ability to inhibit or induce the activity of major drug-metabolizing enzymes, particularly CYP isoforms. nih.gov
In vitro assays using human liver microsomes and specific probe substrates for different CYP enzymes would be performed to determine the inhibitory potential (IC50 values) of the compound. nih.gov Studies in cultured human hepatocytes would be conducted to assess its potential to induce the expression of CYP enzymes.
Table 3: Hypothetical In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2C19 | Data Not Available |
| CYP2D6 | Data Not Available |
| CYP3A4 | Data Not Available |
Analytical Methodologies for Research Pertaining to 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine
Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Quantification of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine in Research Samples
The purity and concentration of this compound in research samples are critical parameters that are typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of non-volatile and thermally sensitive compounds like this amine. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of the main compound from any impurities or related substances. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophore of the imidazole (B134444) ring.
Gas Chromatography (GC) can also be utilized, particularly for assessing volatile impurities. However, due to the polar nature and lower volatility of this compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine group with trimethylsilyl (B98337) groups, thereby increasing volatility. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Supercritical Fluid Chromatography (SFC) presents a "green" alternative, using supercritical carbon dioxide as the main mobile phase, which reduces the consumption of organic solvents. This technique is well-suited for the purification and analysis of chiral and achiral small molecules and can offer faster separations compared to traditional HPLC.
Table 1: Illustrative Chromatographic Conditions for Purity Assessment
| Parameter | HPLC | GC (with derivatization) |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water; B: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | Inlet: 250 °C, Oven: 100 °C to 280 °C at 10 °C/min |
| Detector | UV at 220 nm | Mass Spectrometer (MS) |
| Injection Volume | 10 µL | 1 µL (split mode) |
Mass Spectrometry-Based Methods for Identification and Trace Analysis of this compound and its Metabolites in Biological Matrices (Preclinical/In Vitro)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]⁺ of the analyte with minimal fragmentation.
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification. In this technique, the precursor ion (the [M+H]⁺ ion of the analyte) is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation patterns provide structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ethyl group from the imidazole ring, loss of the propanamine side chain, and alpha-cleavage adjacent to the primary amine.
For trace analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions, allowing for quantification even at very low concentrations in complex biological samples.
Table 2: Predicted Mass Spectrometric Fragments of this compound
| Ion Description | Proposed Structure/Fragment | Predicted m/z (for [M+H]⁺) |
|---|---|---|
| Precursor Ion [M+H]⁺ | C₈H₁₆N₃⁺ | 154.13 |
| Product Ion 1 | Loss of ethyl group (C₂H₅) | 125.09 |
| Product Ion 2 | Alpha-cleavage (loss of CH₂NH₂) | 124.10 |
| Product Ion 3 | Cleavage of propanamine chain | 95.06 |
| Product Ion 4 | Imidazole ring fragment | 68.05 |
Advanced Spectroscopic Methods for Real-time Monitoring and Interaction Studies of this compound (e.g., UV-Vis, CD, Fluorescence)
Spectroscopic techniques are valuable for investigating the behavior of this compound in solution and its interactions with biological macromolecules.
UV-Visible (UV-Vis) Spectroscopy: The imidazole ring of the compound exhibits absorbance in the UV region, typically around 210-230 nm, arising from π→π* electronic transitions. researchgate.net This property can be exploited for concentration determination in pure solutions and for real-time monitoring of its stability or degradation under various conditions (e.g., pH, temperature). Changes in the absorption spectrum upon interaction with a target molecule can also provide evidence of binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes of chiral macromolecules, such as proteins and nucleic acids, upon ligand binding. While this compound itself is achiral, its binding to a chiral macromolecule can induce changes in the CD spectrum of that molecule, providing insights into the binding mechanism and its effect on the target's secondary and tertiary structure.
Fluorescence Spectroscopy: In cases where the compound or its target possesses intrinsic fluorescence, or when a fluorescent probe is used, fluorescence spectroscopy can be a highly sensitive method for studying binding interactions. The binding of this compound to a protein, for instance, could lead to quenching or enhancement of the protein's intrinsic tryptophan fluorescence. By titrating the compound into a solution of the target molecule, one can determine binding affinities (dissociation constants, Kd).
Development and Validation of Bioanalytical Assays for this compound in Ex Vivo and In Vitro Research Settings
The development and validation of a robust bioanalytical assay are prerequisites for obtaining reliable quantitative data from ex vivo and in vitro studies (e.g., cell-based assays, tissue distribution studies). Such assays are typically based on LC-MS/MS due to its superior sensitivity and selectivity. The validation process ensures that the method is fit for its intended purpose and is conducted according to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.euich.orgeuropa.eufda.gov
The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components.
Accuracy: The closeness of the determined value to the nominal or known true value.
Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). This is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Stability | Analyte concentration within ±15% of the initial concentration |
Emerging Research Applications and Potential Future Directions for 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine
The unique structural characteristics of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine, which include a 1,5-disubstituted imidazole (B134444) ring and a primary amine, position it as a versatile building block for a variety of emerging scientific applications. The presence of two distinct functional groups—the nucleophilic and coordinating imidazole ring and the reactive primary amine—opens up avenues for its use in materials science, biological research, and interdisciplinary studies. This section explores the potential applications and future research directions for this compound, drawing parallels from the broader family of imidazole derivatives.
Conclusion: Synthesis of Research Findings on 3 1 Ethyl 1h Imidazol 5 Yl Propan 1 Amine
Summary of Key Academic Contributions and Methodological Innovations
A thorough search of scientific databases and peer-reviewed journals yields no significant academic contributions or methodological innovations specifically focused on the study of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine. The compound is listed in several chemical supplier catalogs, which provide basic information such as its CAS number (1000523-76-1), molecular formula (C₈H₁₅N₃), and molecular weight (153.22 g/mol ). vulcanchem.com
Some commercial sources propose a hypothetical laboratory-scale synthesis. vulcanchem.com This theoretical pathway suggests the formation of the imidazole (B134444) ring via a Debus-Radziszewski reaction, followed by functionalization of the side chain to introduce the propanamine group. vulcanchem.com However, these are generalized synthetic strategies for imidazole compounds and are not presented as experimentally validated methods for this specific molecule in the available literature.
Identification of Outstanding Research Questions and Directions for Advanced Study
Given the current void in the literature, the field is wide open for foundational research on this compound. Key outstanding research questions that could form the basis for advanced study include:
Synthesis and Characterization: What is the most efficient and scalable method for the synthesis of this compound? A full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is necessary to establish a definitive structural and physicochemical profile.
Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its pKa, solubility in various solvents, and lipophilicity (LogP)? These properties are crucial for understanding its potential behavior in biological systems.
Biological Activity Screening: Does this compound exhibit any significant biological activity? High-throughput screening against a variety of biological targets, such as enzymes and receptors, could reveal potential pharmacological effects. The structural similarity to histamine (B1213489) suggests that screening for activity at histamine receptors, particularly the H3 receptor, could be a logical starting point.
Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, what are the structure-activity relationships? This would involve the synthesis and evaluation of a series of derivatives to understand how modifications to the ethyl group, the imidazole ring, or the propanamine side chain affect its activity.
Mechanism of Action: For any identified biological activity, what is the underlying mechanism of action at the molecular level?
Broader Implications of Research on this compound in Fundamental Chemical and Biological Sciences
While there is no direct research on this compound to draw broader implications from, the study of such a molecule could have several potential impacts on the chemical and biological sciences.
The imidazole core is a key component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Research into novel imidazole derivatives like this compound could lead to the discovery of new therapeutic agents. For instance, many imidazole-containing compounds are known to act as inhibitors of various enzymes or as ligands for G-protein coupled receptors. The specific substitution pattern of this compound could offer unique interactions with biological targets.
Furthermore, a detailed study of its synthesis and reactivity would contribute to the broader understanding of imidazole chemistry. The development of novel synthetic routes could be applicable to the creation of other complex heterocyclic compounds.
In essence, this compound represents an uncharted area in chemical research. While currently lacking a body of dedicated scientific literature, its structure suggests that it could be a valuable tool for exploring fundamental concepts in medicinal chemistry and organic synthesis, should it become the focus of future research endeavors.
Q & A
Q. What are the common synthetic routes for 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine, and what reaction conditions are typically employed?
The synthesis often involves coupling imidazole derivatives with propan-1-amine precursors. A representative method includes:
- Step 1 : Alkylation of 1-ethylimidazole with a halogenated propane derivative (e.g., 3-bromopropane-1-amine) under reflux conditions in acetone with K₂CO₃ as a base and TEBA (triethylbenzylammonium chloride) as a phase-transfer catalyst .
- Step 2 : Purification via column chromatography and recrystallization to isolate the amine product.
Key considerations include controlling steric hindrance from the ethyl group and optimizing reaction time (typically 5–72 hours) to maximize yield .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the imidazole ring substitution pattern and propan-1-amine chain connectivity. For example, the ethyl group’s methyl protons appear as a triplet (~1.4 ppm), while imidazole protons resonate between 6.5–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical for research-grade material), with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 170.1) .
Q. How can researchers ensure the stability of this compound during storage and experimental procedures?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amine group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
- Handling : Avoid prolonged exposure to light or acidic conditions, which may protonate the amine and alter reactivity. Use gloveboxes for air-sensitive reactions .
Advanced Research Questions
Q. What strategies can optimize reaction yield and selectivity in synthesizing this compound?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 80% yield in 15 minutes vs. 72 hours conventional) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction purification to remove trace solvents .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can facilitate cross-coupling for complex derivatives, though compatibility with the imidazole ring must be verified .
Q. How can hydrogen bonding interactions and crystal packing of this compound be analyzed?
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D structure, highlighting hydrogen bonds between the amine group and imidazole N-atoms. For example, N–H···N interactions (~2.8–3.0 Å) stabilize supramolecular assemblies .
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal packing behavior and polymorph stability .
Q. What methodological approaches resolve contradictions in biological activity data, such as inconsistent pharmacokinetic profiles?
- Comparative Radiolabeling Studies : Use isotopic labeling (e.g., ¹⁸F) to track brain clearance rates, as demonstrated for structurally related amines in Aβ plaque imaging. Contrasting tracers may require adjusting lipophilicity (logP) to optimize blood-brain barrier penetration .
- Dose-Response Analysis : Validate activity via in vitro assays (e.g., enzyme inhibition IC₅₀) paired with in vivo models to account for metabolic differences .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GSK-3β) using software like GROMACS. Focus on the imidazole ring’s π-π stacking and amine group’s hydrogen bonding with catalytic residues .
- Docking Studies (AutoDock Vina) : Screen against target libraries to prioritize derivatives with enhanced affinity. Adjust the ethyl group’s steric bulk to modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
